molecular formula C14H15NO2 B14257493 Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]- CAS No. 172678-78-3

Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-

Cat. No.: B14257493
CAS No.: 172678-78-3
M. Wt: 229.27 g/mol
InChI Key: ZYXNAQRXUFIBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]- is a heterocyclic aromatic organic compound It consists of a quinoline core structure, which is a fusion of benzene and pyridine rings, with a 4-[2-(1,3-dioxolan-2-yl)ethyl] substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-, can be achieved through several classical methods such as the Skraup, Doebner-Miller, and Friedländer syntheses . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

    Skraup Synthesis: This method involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Doebner-Miller Synthesis: This involves the condensation of aniline with α,β-unsaturated carbonyl compounds.

    Friedländer Synthesis: This method uses 2-aminobenzaldehyde and a ketone to form the quinoline ring system.

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. Additionally, green chemistry approaches, including the use of ionic liquids and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines .

Scientific Research Applications

Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimalarial activities.

    Industry: Utilized in the production of dyes, agrochemicals, and polymers

Mechanism of Action

The mechanism of action of Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]- involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or interfere with DNA replication. For instance, quinoline derivatives are known to inhibit topoisomerases, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]- can be compared with other quinoline derivatives and similar heterocyclic compounds:

Conclusion

Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry.

Properties

CAS No.

172678-78-3

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4-[2-(1,3-dioxolan-2-yl)ethyl]quinoline

InChI

InChI=1S/C14H15NO2/c1-2-4-13-12(3-1)11(7-8-15-13)5-6-14-16-9-10-17-14/h1-4,7-8,14H,5-6,9-10H2

InChI Key

ZYXNAQRXUFIBIF-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCC2=CC=NC3=CC=CC=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.